molecular formula C18H12Br2N2S3 B4555601 3,5-BIS[(2-BROMOBENZYL)SULFANYL]-4-ISOTHIAZOLECARBONITRILE

3,5-BIS[(2-BROMOBENZYL)SULFANYL]-4-ISOTHIAZOLECARBONITRILE

Cat. No.: B4555601
M. Wt: 512.3 g/mol
InChI Key: HSECQTHFQFNIMI-UHFFFAOYSA-N
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Description

3,5-BIS[(2-BROMOBENZYL)SULFANYL]-4-ISOTHIAZOLECARBONITRILE is a complex organic compound characterized by the presence of bromobenzyl and isothiazolecarbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-BIS[(2-BROMOBENZYL)SULFANYL]-4-ISOTHIAZOLECARBONITRILE typically involves the reaction of 2-bromobenzyl bromide with a suitable thiol compound to form the corresponding sulfanyl derivative. This intermediate is then reacted with an isothiazolecarbonitrile precursor under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,5-BIS[(2-BROMOBENZYL)SULFANYL]-4-ISOTHIAZOLECARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-BIS[(2-BROMOBENZYL)SULFANYL]-4-ISOTHIAZOLECARBONITRILE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-BIS[(2-BROMOBENZYL)SULFANYL]-4-ISOTHIAZOLECARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter cellular pathways by modulating receptor functions. These interactions can lead to various biological effects, including antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of bromobenzyl and isothiazolecarbonitrile groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3,5-bis[(2-bromophenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Br2N2S3/c19-15-7-3-1-5-12(15)10-23-17-14(9-21)18(25-22-17)24-11-13-6-2-4-8-16(13)20/h1-8H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSECQTHFQFNIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=C(C(=NS2)SCC3=CC=CC=C3Br)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Br2N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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